4-Brom-N-(3-bromphenyl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

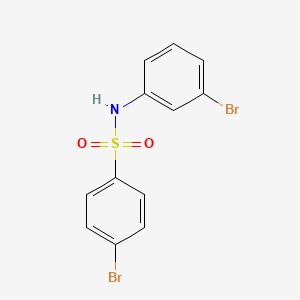

4-bromo-N-(3-bromophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Br2NO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties . This compound is characterized by the presence of two bromine atoms and a sulfonamide group attached to a benzene ring, making it a valuable molecule in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(3-bromophenyl)benzenesulfonamide has several applications in scientific research:

Wirkmechanismus

Target of Action

They have been used as antibacterial drugs for decades and have unique antitumor, antidiabetic, antiviral, and anti-cancer physiological activities .

Mode of Action

The molecule’s electrostatic potential and frontier molecular orbital were investigated using density functional theory (dft), which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Biochemical Pathways

Sulfonamides, in general, are known to interfere with bacterial folic acid synthesis, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion .

Result of Action

Sulfonamides, in general, are known to inhibit bacterial growth by interfering with folic acid synthesis .

Vorbereitungsmethoden

The synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

4-bromo-N-(3-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Vergleich Mit ähnlichen Verbindungen

4-bromo-N-(3-bromophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:

3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a fluorine atom instead of a bromine atom, which can affect its chemical reactivity and biological activity.

4-bromo-N,N,3-trimethylbenzenesulfonamide: This derivative has additional methyl groups, which can influence its solubility and interaction with biological targets.

3-bromobenzenesulfonyl chloride: This compound is a precursor in the synthesis of various sulfonamide derivatives and has different reactivity due to the presence of a sulfonyl chloride group.

Biologische Aktivität

4-bromo-N-(3-bromophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, including antibacterial, antitumor, and antiviral properties. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : 4-bromo-N-(3-bromophenyl)benzenesulfonamide

- Molecular Formula : C12H9Br2NO2S

- Molecular Weight : 364.07 g/mol

The compound features two bromine atoms and a sulfonamide group, contributing to its reactivity and biological profile.

Sulfonamides, including 4-bromo-N-(3-bromophenyl)benzenesulfonamide, primarily act by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid synthesis and amino acid metabolism. This mechanism leads to bacteriostatic effects against a range of pathogens.

Biochemical Pathways

- Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

- Antitumor Activity : Preliminary studies suggest that the compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile indicates:

- Absorption : High gastrointestinal absorption is predicted.

- Distribution : Likely to permeate the blood-brain barrier.

- Metabolism : Potential interactions with cytochrome P450 enzymes have been noted, indicating possible hepatic metabolism .

Antibacterial Activity

In vitro studies have demonstrated significant antibacterial activity against various strains:

- E. coli : MIC of 6.72 mg/mL

- S. aureus : MIC of 6.63 mg/mL

- P. aeruginosa : MIC of 6.67 mg/mL

These results indicate the compound's potential as a novel antibacterial agent .

Antitumor Activity

Research has shown that sulfonamide derivatives exhibit promising antitumor effects:

- Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer).

- IC50 Values : Notably low IC50 values were observed, suggesting effective inhibition of tumor cell growth.

Comparative Analysis with Similar Compounds

A comparison with other sulfonamide derivatives highlights differences in biological activity:

| Compound Name | Antibacterial Activity (MIC) | Antitumor Activity (IC50) |

|---|---|---|

| 4-bromo-N-(3-bromophenyl)benzenesulfonamide | E. coli: 6.72 mg/mL | Low IC50 |

| 3-bromo-N-(3-fluorophenyl)benzenesulfonamide | E. coli: 7.00 mg/mL | Moderate IC50 |

| 4-bromo-N,N,3-trimethylbenzenesulfonamide | E. coli: 8.00 mg/mL | High IC50 |

This table illustrates that while all compounds possess antibacterial properties, their efficacy varies significantly.

Case Studies and Research Findings

- In Vivo Studies : A study evaluating anti-inflammatory effects showed that sulfonamide derivatives could reduce carrageenan-induced edema in rat models by over 90%, indicating substantial anti-inflammatory potential .

- Spectroscopic Analysis : Multi-spectroscopic techniques revealed strong binding interactions between the compound and serum albumin, suggesting implications for drug delivery systems .

Eigenschaften

IUPAC Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLEMBBYDDEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.